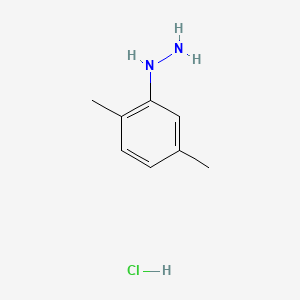

2,5-Dimethylphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,5-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOFMSZLYCEIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370103 | |

| Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56737-78-1 | |

| Record name | Hydrazine, (2,5-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56737-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethylphenylhydrazine Hydrochloride

Introduction

2,5-Dimethylphenylhydrazine hydrochloride is a crucial chemical intermediate, valued for its role in the construction of complex organic molecules. Its primary application lies in the Fischer indole synthesis, a robust method for creating the indole nucleus, a structural motif prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] The synthesis of this substituted arylhydrazine is a quintessential example of aromatic chemistry, proceeding through a well-established two-step sequence: the diazotization of 2,5-dimethylaniline, followed by the reduction of the resultant diazonium salt.[3][4][5]

This guide provides an in-depth exploration of the synthesis, grounded in mechanistic principles and field-proven laboratory practices. It is designed for researchers and drug development professionals, offering not just a protocol, but a comprehensive understanding of the causality behind each experimental step, ensuring both safety and success.

Pillar I: Hazard Analysis and Risk Mitigation

The synthesis of arylhydrazines involves highly reactive intermediates and hazardous materials. A thorough understanding and mitigation of these risks are paramount for safe execution.

Core Hazards:

-

Arylhydrazine Derivatives: These compounds are classified as toxic and are potential carcinogens. They can cause severe skin and eye irritation.[6][7][8] Chronic exposure must be strictly avoided.

-

Diazonium Salts: Aromatic diazonium salts are notoriously unstable and can be explosive when isolated in a dry, solid state.[9][10] The protocol is designed to generate and use this intermediate in a cold aqueous solution, never allowing it to dry.

-

Reagents: Concentrated hydrochloric acid is highly corrosive.[6] Sodium nitrite is a strong oxidizer and is toxic if ingested. Stannous chloride is a skin and respiratory irritant.

Mandatory Safety Protocols:

-

Engineering Controls: All experimental manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[6][8]

-

Personal Protective Equipment (PPE): A complete set of PPE is required at all times:

-

Emergency Preparedness: An operational safety shower and eyewash station must be immediately accessible.[8] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[6] In case of eye contact, rinse immediately and seek medical attention.[6]

Pillar II: Reaction Principles and Mechanistic Insight

The synthesis is logically divided into two distinct mechanistic stages. Understanding the chemistry of each stage is critical for troubleshooting and optimization.

Part 1: Diazotization of 2,5-Dimethylaniline

The first stage transforms the primary aromatic amine, 2,5-dimethylaniline, into the corresponding 2,5-dimethylbenzenediazonium chloride. This is achieved through a reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[12][13]

The mechanism proceeds as follows:

-

Formation of the Electrophile: Sodium nitrite is protonated by HCl to form nitrous acid, which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair on the nitrogen atom of 2,5-dimethylaniline attacks the nitrosonium ion, forming an N-nitrosammonium species.

-

Deprotonation & Tautomerization: Deprotonation yields an N-nitrosamine, which undergoes tautomerization to a diazohydroxide.

-

Dehydration: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable, resonance-delocalized diazonium ion.

Critical Parameter—Temperature: This reaction is highly temperature-sensitive. It must be maintained between 0 and 5 °C.[13][14] At higher temperatures, the unstable diazonium salt will readily decompose, eliminating nitrogen gas (N₂) to form a carbocation, which is then quenched by water to yield the undesired 2,5-dimethylphenol byproduct.

Part 2: Reduction of the Diazonium Salt

The aqueous solution of the 2,5-dimethylbenzenediazonium salt is immediately carried forward to the reduction step. Stannous chloride (SnCl₂), or tin(II) chloride, is a classic and highly effective reducing agent for this transformation.[5][15][16] In this process, tin(II) acts as a two-electron donor, being oxidized to tin(IV), while the diazonium group is reduced to the hydrazine.

While stannous chloride is the focus of this protocol, it is noteworthy that other reducing agents are also employed. The classical Fischer Phenylhydrazine Synthesis utilizes sodium sulfite (Na₂SO₃), which proceeds through a hydrazine sulfonic acid intermediate before hydrolysis.[17][18] Modern, "green" chemistry approaches have also explored heavy-metal-free alternatives like L-ascorbic acid.[19]

Visualizing the Synthesis Pathway

The overall transformation can be visualized as a two-step sequence.

Caption: Overall reaction scheme for the synthesis.

Pillar III: Detailed Synthesis Protocol

This protocol details a reliable laboratory-scale synthesis. All quantities should be scaled appropriately for specific needs.

Quantitative Data Summary

| Parameter | Value | Molar Eq. | Source/Notes |

| 2,5-Dimethylaniline | (User Defined) | 1.0 | Starting Material |

| Sodium Nitrite (NaNO₂) | (Calculated) | 1.05 | Reagent for Diazotization |

| Conc. Hydrochloric Acid (HCl) | (Calculated) | ~4.0 - 5.0 | Acid & Solvent |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | (Calculated) | 2.2 - 2.5 | Reducing Agent |

| Product Properties | |||

| Molecular Formula | C₈H₁₃ClN₂ | - | [20] |

| Molecular Weight | 172.66 g/mol | - | [21] |

| Melting Point | ~205 °C (dec.) | - | [1] |

Required Equipment

-

Three-neck round-bottom flask

-

Mechanical or magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Experimental Procedure

Caption: Step-by-step experimental workflow diagram.

Part A: Preparation of the Diazonium Salt Solution

-

In a three-neck flask equipped with a stirrer and thermometer, combine 2,5-dimethylaniline with a solution of concentrated hydrochloric acid and water. Stir until all the aniline has dissolved to form the hydrochloride salt.

-

Immerse the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in deionized water.

-

Transfer the sodium nitrite solution to a dropping funnel. Add it dropwise to the cold aniline salt solution over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [13][14]

-

After the addition is complete, continue stirring the pale yellow diazonium salt solution in the ice bath for an additional 15 minutes. Keep this solution cold for immediate use in the next step.

Part B: Reduction, Isolation, and Purification

-

In a separate large beaker or flask, dissolve stannous chloride dihydrate (2.2 eq.) in concentrated hydrochloric acid. This dissolution may be slightly exothermic; cool the solution in an ice bath to below 10 °C.

-

With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the stannous chloride solution. The rate of addition should be controlled to keep the temperature from rising significantly.

-

A thick, white or off-white precipitate of this compound will form.[22]

-

Once the addition is complete, allow the slurry to stir in the ice bath for 1 hour, then at room temperature for another hour to ensure the reaction is complete.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove residual tin salts, followed by a wash with cold ethanol or diethyl ether to remove organic impurities.

-

Purification: Transfer the crude solid to a flask and perform a recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: Compare the observed melting point with the literature value of ~205 °C (with decomposition).[1] A sharp melting point is indicative of high purity.

-

Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the two methyl groups, and the hydrazine protons.

-

IR Spectroscopy: Will show N-H stretching bands for the hydrazine and ammonium salt functionalities.

-

Conclusion

The synthesis of this compound is a robust and scalable process that provides access to a valuable building block for organic synthesis. This guide emphasizes that success is predicated on a foundation of scientific understanding and rigorous safety adherence. Careful control of reaction temperature, particularly during the diazotization step, is the most critical factor for achieving a high yield of the desired product while mitigating the risks associated with the unstable diazonium intermediate. By following the principles and protocols outlined herein, researchers can confidently and safely execute this important chemical transformation.

References

- Patsnap Eureka. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

- Safety Data Sheet. (2010-04-19). Hydrazine hydrate.

- Safety Data Sheet. (2015-10-06). Hydrazine Hydrate 7.5%.

- Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template.

- Arxada. (n.d.). Performance Chemicals Hydrazine.

- Wiley Online Library. (n.d.). Fischer Phenylhydrazine Synthesis.

- Google Patents. (n.d.). Conversion of aromatic diazonium salt to aryl hydrazine.

- CymitQuimica. (n.d.). 2,5-Dimethylphenylhydrazine, HCl.

- Google Patents. (n.d.). A kind of synthetic method of substituted phenylhydrazines and its salt.

- American Chemical Society. (2008-12-12). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Organic Syntheses. (n.d.). Procedure for Phenylhydrazine.

- Google Patents. (n.d.). Process for the preparation of substituted phenyl hydrazines.

- EvitaChem. (n.d.). Buy this compound.

- Reddit. (2022-07-14). Diazotization and reduction with SnCl2 of an aminopyridine to a hydrazine: No precipitation.

- Chemistry Stack Exchange. (2016-06-10). Does this reduction mechanism of a diazonium via stannic chloride sense?

- ResearchGate. (2025-08-07). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Google Patents. (n.d.). Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.

- PubMed Central. (2016-07-14). Exploring Flow Procedures for Diazonium Formation.

- Chemguide. (n.d.). making diazonium salts from phenylamine (aniline).

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy this compound (EVT-325848) | 56737-78-1 [evitachem.com]

- 3. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]

- 5. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. researchgate.net [researchgate.net]

- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arxada.com [arxada.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 15. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Fischer Phenylhydrazine Synthesis [drugfuture.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 2,5-Dimethylphenylhydrazine, HCl | CymitQuimica [cymitquimica.com]

- 21. This compound | C8H13ClN2 | CID 2734058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. reddit.com [reddit.com]

physical and chemical properties of 2,5-Dimethylphenylhydrazine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylphenylhydrazine Hydrochloride

Introduction

This compound is a vital chemical intermediate with significant applications in organic synthesis and pharmaceutical research. As a substituted hydrazine derivative, its reactivity is harnessed for the construction of complex molecular architectures, most notably in the synthesis of heterocyclic compounds like indoles, which are core scaffolds in many pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their characterization, and insights into its applications and safe handling, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. This compound is the hydrochloride salt of (2,5-dimethylphenyl)hydrazine. The addition of hydrochloric acid enhances its stability and can improve solubility in certain solvents compared to the free base.[2]

-

Molecular Structure: The molecule consists of a hydrazine group (-NHNH₂) attached to a xylene (dimethylbenzene) ring at positions 2 and 5.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. [3]2. Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the solid to a height of 1-2 cm. [4]3. Approximate Determination (Optional but Recommended): Place the capillary in the melting point apparatus. Set a rapid heating rate (e.g., 10-20°C/min) to find the approximate melting range. [5]4. Accurate Determination: Allow the apparatus to cool. Prepare a new sample. 5. Set the starting temperature approximately 10-15°C below the approximate melting point found in step 3. [5]6. Set a slow heating rate of 1-2°C per minute. 7. Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂. [6]

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter in drug development, influencing everything from bioassay reliability to intestinal absorption. [7]The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. [8] Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by allowing sufficient time for dissolution. [9]Agitation increases the surface area of the solid exposed to the solvent, accelerating the process. Subsequent filtration or centrifugation is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. [7]

Caption: Workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of excess solid is visually confirmed. [9]2. Equilibration: Place the vial in a shaker or agitator set to a constant temperature (e.g., 37°C for biopharmaceutical relevance). Agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. [8][9]3. Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). [7]4. Quantification: Carefully take a precise aliquot of the clear filtrate.

-

Dilute the aliquot with a suitable solvent (e.g., mobile phase for chromatography).

-

Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. [7]7. Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor.

Chemical Properties and Synthetic Utility

The utility of this compound stems from the reactivity of the hydrazine functional group. It is a key building block in synthetic chemistry.

-

Fischer Indole Synthesis: This is the most prominent reaction involving arylhydrazines. It is used to synthesize indoles, which are prevalent in pharmaceuticals. The reaction involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes an acid-catalyzed sigmatropic rearrangement to form the indole scaffold. [1][10]* Heterocycle Synthesis: Beyond indoles, it serves as a precursor for various other heterocyclic compounds important in medicinal chemistry. [1][11]* Derivatizing Agent: The hydrazine group reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction can be used in analytical chemistry for the detection and quantification of such compounds. [1]

Caption: Simplified pathway of the Fischer Indole Synthesis.

Safety and Handling

Understanding the hazards associated with this compound is paramount for its safe use in a laboratory setting. The Globally Harmonized System (GHS) provides standardized classifications. [12][13] Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [12][13] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [12][13] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [12][13]|

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield. [14][13]* Ventilation: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood. Avoid breathing dust. [13]* Storage: Store in a tightly closed container in a well-ventilated, cool, and dry place. [13]It is noted to be potentially air-sensitive and hygroscopic, so storage under an inert gas atmosphere is recommended. * First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell. [14][13]

Conclusion

This compound is a well-characterized solid with defined physical properties and versatile chemical reactivity. Its primary value lies in its role as a precursor for complex heterocyclic molecules, particularly through the Fischer indole synthesis, making it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, coupled with adherence to strict safety and handling protocols, is essential for leveraging its full potential in research and development.

References

-

Solubility Test . AxisPharm. [Link]

-

This compound . MySkinRecipes. [Link]

-

(2,5-DIMETHYLPHENYL)HYDRAZINE . precisionFDA. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation . Taylor & Francis Online. [Link]

-

Melting point determination . University of Calgary. [Link]

-

Measuring the Melting Point . Westlab Canada. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

-

This compound . PubChem. [Link]

-

Determination Of Melting Point Of An Organic Compound . BYJU'S. [Link]

-

Experiment 1 - Melting Points . University of Missouri–St. Louis. [Link]

-

Determination of Melting Point . Clarion University. [Link]

-

This compound (C8H12N2) . PubChemLite. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O . Rheolution. [Link]

-

(2,5-Dimethyl-phenyl)-hydrazine . P&S Chemicals. [Link]

-

This compound . Sunway Pharm Ltd. [Link]

-

This compound . Warshel Chemical Ltd. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 3. westlab.com [westlab.com]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. Solubility Test | AxisPharm [axispharm.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. Buy this compound (EVT-325848) | 56737-78-1 [evitachem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound | C8H13ClN2 | CID 2734058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. This compound(56737-78-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 2,5-Dimethylphenylhydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2,5-Dimethylphenylhydrazine hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed methodology for its synthesis, explores its significant applications, particularly in the formation of indole structures, and outlines critical safety and handling protocols.

Core Physicochemical Properties

This compound is a substituted phenylhydrazine derivative that is typically a solid at room temperature. Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it a versatile reagent in various synthetic applications.

| Property | Value | Source |

| CAS Number | 56737-78-1 | [1] |

| Molecular Formula | C₈H₁₃ClN₂ | [1] |

| Molecular Weight | 172.66 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 205 °C (decomposition) | [2] |

| Solubility | Soluble in water | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves a multi-step process starting from 2,5-dimethylaniline. The following is a generalized, yet detailed protocol based on established methods for preparing phenylhydrazine hydrochlorides.

Experimental Protocol:

-

Diazotization:

-

Dissolve 2,5-dimethylaniline in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution while stirring vigorously. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be checked using starch-iodide paper.

-

-

Reduction:

-

In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, also cooled in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution. A precipitate of the hydrazine hydrochloride should form.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring for a few hours to ensure the reaction goes to completion.

-

Collect the precipitated solid by filtration and wash it with a small amount of cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a pure product.

-

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent, primarily utilized in the Fischer indole synthesis . This reaction is a cornerstone of heterocyclic chemistry, enabling the construction of the indole ring system, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals.

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia yield the final indole product.

Caption: Key steps of the Fischer indole synthesis.

The resulting substituted indoles are precursors to a wide array of biologically active molecules. While specific drug examples synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of dimethylphenylhydrazines are intermediates in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[5] Its utility also extends to the synthesis of agrochemicals and dyes.[2]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques. Spectroscopic methods are particularly valuable. For instance, the ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum for this compound is available on PubChem, providing a reference for structural verification.[1]

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound must be handled with care due to its potential toxicity.

-

Hazard Identification: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[6] Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Call a poison control center or doctor immediately.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]

-

precisionFDA. (n.d.). (2,5-DIMETHYLPHENYL)HYDRAZINE. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H12N2). Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN102531953A - Preparation process for phenylhydrazine hydrochloride.

-

PrepChem.com. (n.d.). Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Dimethylphenylhydrazine Hydrochloride

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 2,5-dimethylphenylhydrazine hydrochloride (C₈H₁₃ClN₂), a vital reagent in synthetic chemistry.[1][2] Targeted at researchers, scientists, and professionals in drug development, this document elucidates the structural information obtained from both proton (¹H) and carbon-13 (¹³C) NMR spectra. We will explore not only the spectral data itself but also the underlying principles and experimental considerations necessary for accurate data acquisition and interpretation.

Introduction to this compound

This compound is an aromatic hydrazine derivative widely utilized as a precursor in organic synthesis. Its primary application lies in the Fischer indole synthesis, a robust reaction for creating the indole nucleus—a privileged scaffold in numerous pharmaceuticals and agrochemicals.[3] The presence of the hydrochloride salt enhances the compound's stability and shelf-life, though it influences its solubility and spectral characteristics, particularly the exchangeable protons of the hydrazine moiety.

Molecular Structure:

Caption: Structure of this compound.

Experimental Protocol for NMR Data Acquisition

The quality and reproducibility of NMR data are fundamentally dependent on a well-designed experimental protocol. The hydrochloride salt form of the analyte necessitates specific choices regarding solvent and sample preparation.

Sample Preparation and Solvent Selection

The choice of a deuterated solvent is critical. Due to the ionic nature of the hydrochloride salt, this compound exhibits poor solubility in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves the salt, and its higher boiling point is advantageous. Furthermore, the acidic and amine protons of the hydrazine group are typically observable in DMSO-d₆, whereas they would rapidly exchange with deuterium in solvents like D₂O, leading to signal loss. A study on substituted phenylhydrazines confirms the utility of DMSO-d₆ for this class of compounds.[4]

Step-by-Step Protocol:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Cap the tube and gently vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

The sample is now ready for analysis. The residual solvent peak of DMSO-d₆ will appear at ~2.50 ppm in the ¹H NMR spectrum and ~39.52 ppm in the ¹³C NMR spectrum, serving as a convenient internal reference.

Instrumentation and Data Acquisition

Data should be acquired on a modern Fourier-transform NMR spectrometer, typically operating at a field strength of 400 MHz or higher for protons, to ensure adequate signal dispersion.[5]

Workflow for NMR Data Acquisition:

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,5-Dimethylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of FT-IR in Pharmaceutical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.[1] This allows for the identification of functional groups, elucidation of molecular structure, and confirmation of the identity of raw materials, intermediates, and final products.[2] For a compound like 2,5-dimethylphenylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceuticals, including indole derivatives, FT-IR analysis is a critical quality control and research tool.[3]

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FT-IR spectrum, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a 1,2,4-trisubstituted benzene ring, two methyl groups, and a hydrazinium group (-NH-NH3+). The hydrochloride salt form significantly influences the vibrational frequencies of the nitrogen-hydrogen bonds.

Based on established group frequency correlations, we can predict the characteristic absorption bands for each functional moiety:

-

Aromatic Ring:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[4][5]

-

C=C Stretching: In-ring carbon-carbon double bond stretching vibrations typically produce bands in the 1600-1400 cm⁻¹ region.[4][5]

-

C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring (1,2,4-trisubstituted) will give rise to characteristic out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.[4]

-

-

Methyl Groups (-CH₃):

-

Hydrazinium Group (-NH-NH₃⁺) and Hydrochloride Salt:

-

N-H Stretching: In amine salts, the N-H stretching vibrations are broadened and shifted to lower frequencies due to hydrogen bonding and the positive charge on the nitrogen atom. These broad absorptions can be observed in the 3200-2400 cm⁻¹ region.

-

N-H Bending: The bending vibrations of the N-H bonds in the hydrazinium ion are expected in the 1600-1500 cm⁻¹ range.

-

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines a validated method for obtaining a high-quality FT-IR spectrum of solid this compound. The use of a Potassium Bromide (KBr) pellet is recommended for this type of crystalline solid.

3.1. Materials and Equipment:

-

This compound (analytical grade)

-

Potassium Bromide (KBr), FT-IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

-

Spatula

-

Desiccator

3.2. Step-by-Step Sample Preparation (KBr Pellet Method):

-

Drying: Gently grind approximately 100-200 mg of KBr powder in the agate mortar to a fine consistency. Dry the KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water, then cool to room temperature in a desiccator.

-

Mixing: Weigh approximately 1-2 mg of the this compound sample and add it to the dried KBr in the mortar.

-

Grinding: Thoroughly grind the sample and KBr together for 3-5 minutes to ensure a homogenous mixture and reduce particle size. This is a critical step to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and clear. If the pellet is opaque or brittle, it indicates insufficient grinding or the presence of moisture.

3.3. Instrument Parameters and Data Acquisition:

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as the instrumental response.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is generally sufficient.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for FT-IR analysis of this compound.

Interpretation of the FT-IR Spectrum

The following table provides a detailed assignment of the characteristic absorption bands observed in a typical FT-IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2950-2850 | Medium | Methyl C-H | Stretching[5] |

| ~3200-2400 | Broad, Strong | N-H in Hydrazinium | Stretching |

| ~1610 | Medium | Aromatic C=C | In-ring Stretching[4] |

| ~1580 | Medium | N-H | Bending |

| ~1500 | Medium | Aromatic C=C | In-ring Stretching[4] |

| ~1460 | Medium | Methyl C-H | Asymmetric Bending |

| ~1380 | Medium | Methyl C-H | Symmetric Bending[5] |

| ~850-800 | Strong | Aromatic C-H | Out-of-plane Bending |

4.1. Detailed Analysis:

-

High-Frequency Region (4000-2500 cm⁻¹): The most prominent feature in this region is the very broad and strong absorption centered around 3200-2400 cm⁻¹, which is characteristic of the N-H stretching vibrations in the protonated amine (hydrazinium) group. This broadness is a direct result of extensive hydrogen bonding within the crystal lattice. Superimposed on this broad envelope, sharper peaks corresponding to the aromatic C-H stretches (above 3000 cm⁻¹) and the methyl C-H stretches (below 3000 cm⁻¹) can be discerned.[4][5]

-

Double-Bond Region (1700-1500 cm⁻¹): This region is dominated by peaks arising from the aromatic C=C in-ring stretching vibrations, typically observed around 1610 cm⁻¹ and 1500 cm⁻¹.[4] Additionally, the N-H bending vibrations of the hydrazinium group contribute to absorption in this area, often seen around 1580 cm⁻¹.

-

Fingerprint Region (1500-600 cm⁻¹): This complex region contains a multitude of absorption bands that are unique to the molecule's overall structure. Key features include the C-H bending vibrations of the methyl groups at approximately 1460 cm⁻¹ and 1380 cm⁻¹.[5] The strong absorption in the 850-800 cm⁻¹ range is highly diagnostic of the 1,2,4-trisubstitution pattern of the aromatic ring, corresponding to the out-of-plane C-H bending modes.[4]

Trustworthiness and Self-Validation

The reliability of this FT-IR analysis is ensured through several self-validating steps within the protocol:

-

Background Correction: The acquisition of a background spectrum is crucial to remove environmental and instrumental interferences, ensuring that the resulting spectrum is solely representative of the sample.

-

Use of High-Purity KBr: FT-IR grade KBr is essential to avoid spurious peaks from impurities. The drying step is critical to eliminate the broad O-H absorption from water, which can obscure important spectral features.

-

Consistency with Theoretical Predictions: The observed spectral features align well with the predicted vibrational modes based on the known molecular structure, providing a high degree of confidence in the peak assignments.

-

Comparison with Reference Spectra: For definitive identification, the acquired spectrum should be compared against a reference spectrum from a reputable database, such as those from NIST or commercial libraries. The spectrum of the closely related phenylhydrazine hydrochloride can also provide valuable comparative data.[7][8]

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural characterization of this compound. By understanding the correlation between molecular structure and vibrational frequencies, and by employing a robust experimental protocol, researchers and drug development professionals can confidently verify the identity and purity of this vital chemical intermediate. The detailed spectral interpretation presented in this guide serves as a valuable resource for routine analysis and in-depth research applications.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Sawaikar, D. D., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(6), 3334-3339. Retrieved from [Link]

-

MIDAC Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved from [Link]

Sources

- 1. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. This compound [myskinrecipes.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Phenylhydrazine hydrochloride(59-88-1) IR Spectrum [m.chemicalbook.com]

- 8. Phenylhydrazine hydrochloride [webbook.nist.gov]

mass spectrometry fragmentation of 2,5-Dimethylphenylhydrazine hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Dimethylphenylhydrazine Hydrochloride

Abstract

This technical guide provides a detailed examination of the predicted mass spectrometric fragmentation behavior of this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational principles of mass spectrometry with data from analogous structures to offer a predictive but robust analysis. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing researchers, scientists, and drug development professionals with the causal mechanisms behind the expected spectral features. This guide includes detailed, self-validating experimental protocols and visual diagrams to elucidate the complex fragmentation cascades, serving as a practical resource for structural characterization and analytical method development.

Introduction: The Analyte and the Technique

This compound is a valuable reagent in organic synthesis, frequently used as a precursor for creating indole rings and other heterocyclic compounds of pharmaceutical interest.[1] Its chemical structure consists of a substituted aromatic ring (xylene derivative) linked to a hydrazine functional group (-NHNH2), and it is supplied as a hydrochloride salt to improve stability and solubility.[2][3][4] The molecular formula is C₈H₁₂N₂·HCl, with a corresponding molecular weight of 172.66 g/mol .[1][2][5]

Mass spectrometry is an indispensable analytical technique for elucidating molecular structures by measuring the mass-to-charge ratio (m/z) of ionized molecules.[6] The fragmentation pattern, which results from the dissociation of an energetically unstable molecular ion, provides a structural fingerprint unique to the analyte.[7] Understanding these patterns is critical for unambiguous identification. This guide will focus on two complementary ionization techniques:

-

Electron Ionization (EI): A high-energy ("hard") technique that typically induces extensive fragmentation, providing rich structural detail.[8] It is most suitable for volatile and thermally stable compounds analyzed via Gas Chromatography (GC-MS).

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar, thermally labile molecules, and salts, often coupled with Liquid Chromatography (LC-MS).[8] It typically generates a protonated molecule with minimal initial fragmentation, with structural information obtained through subsequent tandem mass spectrometry (MS/MS) experiments.[4][7]

The presence of the hydrochloride salt is a critical consideration. In ESI, the compound will be analyzed as a protonated species in solution. In GC-EI-MS, the heat of the injection port typically causes thermal desaltation, leading to the analysis of the neutral, freebase form of 2,5-dimethylphenylhydrazine (C₈H₁₂N₂, MW: 136.19 g/mol ).[9]

Predicted Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV EI conditions, the volatile freebase of 2,5-dimethylphenylhydrazine (m/z 136) is expected to form a radical cation, M⁺•, which then undergoes a series of predictable fragmentation reactions. The primary driving forces for these cleavages are the stabilization of the resulting fragments and the presence of the nitrogen atoms and the aromatic ring.[7][10]

The most probable fragmentation events are:

-

N-N Bond Cleavage (Alpha-Cleavage): This is one of the most characteristic fragmentation pathways for hydrazine derivatives. The cleavage of the weak N-N bond results in the formation of a stable 2,5-dimethylaniline radical cation. This is often a dominant pathway.

-

C-N Bond Cleavage: Scission of the bond between the aromatic ring and the hydrazine moiety can occur, leading to the formation of a dimethylphenyl cation and a hydrazyl radical, or vice-versa.

-

Benzylic Cleavage: The loss of a hydrogen atom or a methyl group from the aromatic ring can occur, though this is typically less favored than cleavages adjacent to the heteroatoms.

-

Loss of NH₂/NH₃: Cleavage with hydrogen rearrangement can lead to the loss of small neutral molecules like ammonia.

Below is a diagram illustrating the most probable EI fragmentation cascade.

Caption: Predicted EI fragmentation pathways for 2,5-dimethylphenylhydrazine.

Predicted Electrospray Ionization (ESI) MS/MS Fragmentation Pathway

In positive mode ESI, this compound will readily ionize to form the protonated free base, [M+H]⁺, with an m/z of 137. This ion is relatively stable and will not fragment significantly in the source. To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the precursor ion (m/z 137) is isolated and subjected to Collision-Induced Dissociation (CID).

The fragmentation of the [M+H]⁺ ion is driven by the charge site on the protonated hydrazine group. The most anticipated fragmentation pathway is the neutral loss of ammonia (NH₃).

-

Loss of Ammonia: The protonated terminal nitrogen facilitates the elimination of a neutral ammonia molecule (17 Da). This is a very common and energetically favorable fragmentation pathway for protonated hydrazines and primary amines.[11][12]

-

Loss of N₂H₄: A less common pathway could involve the loss of a neutral hydrazine molecule, though this is less likely than the loss of ammonia.

-

C-N Bond Cleavage: Similar to EI, cleavage of the aryl-nitrogen bond can occur, though the resulting fragments will differ due to the presence of the extra proton.

The predicted ESI-MS/MS fragmentation is visualized below.

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 2,5-dimethylphenylhydrazine.

Data Summary: Predicted Fragment Ions

The following table summarizes the key ions predicted to be observed in the mass spectra of 2,5-dimethylphenylhydrazine under different ionization conditions.

| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Formula | Proposed Mechanism |

| EI | 136 (M⁺•) | 121 | [C₈H₁₁N]⁺• | α-Cleavage (Loss of •NH) |

| EI | 136 (M⁺•) | 105 | [C₈H₉]⁺ | C(aryl)-N cleavage (Loss of •N₂H₃) |

| EI | 136 (M⁺•) | 91 | [C₇H₇]⁺ | Secondary fragmentation (Loss from m/z 105) |

| ESI-MS/MS | 137 ([M+H]⁺) | 120 | [C₈H₁₀N]⁺ | Neutral loss of NH₃ |

| ESI-MS/MS | 137 ([M+H]⁺) | 91 | [C₇H₇]⁺ | Secondary fragmentation from m/z 120 |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating quality control checks for reliable data acquisition.

Protocol for GC-EI-MS Analysis

This method is designed for the analysis of the thermally stable freebase form of the analyte.

Objective: To obtain a high-energy EI fragmentation spectrum.

Workflow Diagram:

Caption: Workflow for GC-EI-MS analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

-

Prepare a solvent blank (methanol only).

-

-

GC-MS System & Conditions:

-

GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250°C (to ensure thermal conversion of the salt to the freebase).

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temp: 280°C.

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40 - 250 amu.

-

Scan Rate: 2 scans/second.

-

-

QC & Analysis Sequence:

-

Inject the solvent blank to check for system contamination.

-

Inject the 10 µg/mL sample solution.

-

Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum from the analyte peak. Compare the observed fragments with the predicted values in Section 4.

-

Protocol for LC-ESI-MS/MS Analysis

This method is designed for the analysis of the protonated molecule in its salt form.

Objective: To generate and fragment the [M+H]⁺ ion for structural confirmation.

Workflow Diagram:

Caption: Workflow for LC-ESI-MS/MS analysis.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in 50:50 water:acetonitrile.

-

Prepare a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase conditions (e.g., 95% Mobile Phase A).

-

Prepare a solvent blank.

-

-

LC System & Conditions:

-

LC Column: Waters Acquity BEH C18 (or equivalent), 50 mm x 2.1 mm ID, 1.7 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0-0.5 min: 5% B.

-

0.5-3.0 min: Ramp from 5% to 95% B.

-

3.0-4.0 min: Hold at 95% B.

-

4.0-4.1 min: Return to 5% B.

-

4.1-5.0 min: Re-equilibrate at 5% B.

-

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Acquisition Mode 1 (Full Scan):

-

Scan m/z 50 - 250 to confirm the presence of the [M+H]⁺ ion at m/z 137.

-

-

Acquisition Mode 2 (Product Ion Scan / MS/MS):

-

Precursor Ion: m/z 137.

-

Collision Gas: Argon.

-

Collision Energy: Ramp from 10-30 eV to observe the onset and extent of fragmentation.

-

Product Ion Scan Range: m/z 40 - 140.

-

-

-

QC & Analysis Sequence:

-

Inject the blank.

-

Inject the sample and acquire data in Full Scan mode to find the retention time and confirm m/z 137.

-

Inject the sample again and acquire data in Product Ion Scan mode.

-

Analyze the MS/MS spectrum and compare the observed fragments with predicted values.

-

Conclusion

This guide provides a comprehensive, theory-based framework for understanding and predicting the mass spectrometric fragmentation of this compound. By dissecting the molecule's structure and applying the fundamental principles of EI and ESI mass spectrometry, we have proposed distinct and plausible fragmentation pathways. The dominant EI fragments are predicted to arise from N-N and C-N bond cleavages of the freebase, while ESI-MS/MS fragmentation of the protonated molecule is expected to be characterized by the facile neutral loss of ammonia. The detailed experimental protocols provided herein offer a robust starting point for researchers to acquire empirical data, validate these predictions, and confidently identify this compound in complex matrices.

References

-

J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. CID 2734058. Retrieved from [Link]

-

Cook, K. D., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

-

Gupta, P., et al. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H12N2). Retrieved from [Link]

-

ResearchGate. (2020). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

Reddit. (2020). How to detect a HCl salt in organic compounds. r/chemistry. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, (2,5-Dimethyl-phenyl)-hydrazine. Retrieved from [Link]

-

precisionFDA. (n.d.). (2,5-DIMETHYLPHENYL)HYDRAZINE. Retrieved from [Link]

-

Zhang, Q., et al. (2019). Hydralazine derivative of aldehyde: A new type of [M−H]+ ion formed in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 54(3). Retrieved from [Link]

-

PubMed. (n.d.). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Retrieved from [Link]

-

Chem Help ASAP. (2017). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

- Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.

-

Reddit. (2021). Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. r/chemhelp. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (n.d.). Highly sensitive determination of hydrazine ion by ion-exclusion chromatography with ion-exchange enhancement of conductivity detection. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrazine. CID 31252. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Lane Lab of Chemistry. (2018). CHM4930 Mass Spectrometry (MS) Compound Ionization. YouTube. Retrieved from [Link]

-

Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Retrieved from [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H13ClN2 | CID 2734058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethylphenylhydrazine, HCl | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound(56737-78-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. GSRS [precision.fda.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 2,5-Dimethylphenylhydrazine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2,5-Dimethylphenylhydrazine hydrochloride (CAS 56737-78-1), a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Recognizing the critical role of solubility in process development, reaction optimization, and purification, this document synthesizes available quantitative data, outlines authoritative experimental protocols for solubility determination, and discusses the underlying physicochemical principles that govern the compound's behavior in various organic media. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility profile.

Introduction and Physicochemical Profile

This compound is an organic salt with the molecular formula C₈H₁₃ClN₂ and a molecular weight of approximately 172.66 g/mol .[2][3] It typically presents as a white to light yellow crystalline solid and serves as a crucial precursor in synthetic routes, most notably in Fischer indole synthesis for creating bioactive heterocyclic structures.[1]

The molecule's structure, featuring a substituted aromatic ring and a polar hydrazine hydrochloride group, dictates a complex solubility profile. The presence of the hydrochloride salt moiety significantly increases its polarity compared to the free base, favoring dissolution in more polar solvents. Conversely, the nonpolar xylene-like aromatic ring and methyl groups contribute to its affinity for less polar organic environments. This duality is central to understanding its behavior across a spectrum of solvents.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₃ClN₂[4]

-

Molecular Weight: ~172.66 g/mol [3]

-

Appearance: White to light yellow crystalline solid[5]

-

Melting Point: ~205 °C (with decomposition)[5]

Theoretical Principles of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the thermodynamic principle that the Gibbs free energy of mixing (ΔG_mix) must be negative. This is encapsulated in the equation ΔG_mix = ΔH_mix - TΔS_mix, where ΔH_mix is the enthalpy of mixing, T is the temperature, and ΔS_mix is the entropy of mixing.

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. This principle is often simplified to the aphorism "like dissolves like."

-

Polarity and Hydrogen Bonding: As an ionic salt, this compound has a high lattice energy. Solvents capable of overcoming this energy are typically polar. Protic solvents, such as ethanol, can engage in hydrogen bonding with the N-H groups of the hydrazine moiety and solvate the chloride ion, which is a highly effective mechanism for dissolution. Aprotic polar solvents, like dichloromethane, can also be effective due to strong dipole-dipole interactions.

-

Nonpolar Interactions: The dimethylphenyl portion of the molecule is hydrophobic. Nonpolar solvents, like toluene, primarily interact through weaker van der Waals forces. These interactions are generally insufficient to overcome the strong ionic and hydrogen bonding forces within the crystal lattice of the salt, predicting poor solubility.

-

Solvate Formation: In some cases, particularly with protic solvents like ethanol, the solvent molecules can be incorporated into the crystal lattice, forming a solvate.[5] This phenomenon can complicate isolation and drying procedures but also indicates a strong energetic favorability for the solute-solvent interaction.

Quantitative Solubility Data

A review of available technical data provides quantitative solubility values for this compound in several common organic solvents. These values are crucial for selecting appropriate media for chemical reactions, crystallization, and purification processes.

| Solvent | Chemical Class | Polarity Index | Solubility (g/L) | Notes | Source |

| Toluene | Aromatic Hydrocarbon | 2.4 | 0.4 | Very slightly soluble | [5] |

| Ethyl Acetate | Ester | 4.4 | 12.5 | Moderately soluble | [5] |

| Dichloromethane | Halogenated Alkane | 3.1 | 18.7 | Soluble | [5] |

| Ethanol | Protic Alcohol | 4.3 | 25.0 | Highly soluble | Forms a solvate, complicating isolation |

Note: Polarity Index is a relative measure of a solvent's polarity.

Authoritative Experimental Protocol for Solubility Determination

To ensure the generation of reliable and reproducible solubility data, adherence to a standardized, self-validating protocol is paramount. The methodology described below is based on the internationally recognized "Flask Method" (or Shake-Flask Method) detailed in the OECD Guideline for the Testing of Chemicals, No. 105.[6] This method is a gold standard for determining the saturation concentration of a compound at a given temperature.

Principle of the Method

The Shake-Flask method involves equilibrating an excess amount of the solid solute (this compound) with a known volume of the chosen organic solvent at a constant temperature.[7] The system is agitated for a sufficient duration to ensure thermodynamic equilibrium is reached. Subsequently, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is determined using a validated analytical technique.[8]

Step-by-Step Methodology

-

Preparation:

-

Ensure the this compound is of high purity and finely powdered to maximize surface area and facilitate faster equilibration.

-

Use analytical grade or higher purity solvents.

-

Prepare a series of glass vials or flasks with airtight seals.

-

-

Addition of Solute and Solvent:

-

To each vial, add a pre-weighed amount of the solvent (e.g., 5.0 mL).

-

Add an excess of this compound to each vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A preliminary test can help estimate the required amount.[9]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature environment, such as an orbital shaker or a thermostatted water bath, set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period. The time required to reach equilibrium can vary significantly and should be determined empirically in a preliminary experiment (e.g., by taking measurements at 24, 48, and 72 hours to see when the concentration plateaus).[8]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to rest in the constant-temperature bath for a sufficient time (e.g., 24 hours) for the excess solid to settle.

-

Causality Note: This step is critical to avoid contaminating the liquid sample with undissolved microparticles, which would artificially inflate the measured concentration.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent to remove any remaining particulate matter.[7]

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Perform the entire experiment in triplicate to ensure statistical validity.[8]

-

Experimental Workflow Diagram

Caption: Workflow for solubility determination via the Shake-Flask method.

Analysis of Solubility Trends and Mechanistic Insights

The quantitative data presented in Section 3 aligns well with established chemical principles.

Caption: Relationship between solute structure and solvent interactions.

-

Highest Solubility (Ethanol): The highest solubility is observed in ethanol (25.0 g/L).[5] This is attributed to ethanol's dual nature. As a protic solvent, its hydroxyl group is an excellent hydrogen bond donor and acceptor, effectively solvating both the ammonium cation and the chloride anion of the solute. Its short alkyl chain also provides some capacity to interact with the nonpolar aromatic ring. The formation of a solvate is strong evidence of these highly favorable interactions.[5]

-

High Solubility (Dichloromethane): Dichloromethane (DCM) also demonstrates good solvating power (18.7 g/L).[5] Although aprotic, DCM has a significant dipole moment, allowing for strong dipole-dipole interactions with the polar hydrazine hydrochloride group. It is a better solvent than ethyl acetate, likely due to its ability to more effectively surround and stabilize the ionic portion of the solute.

-

Moderate Solubility (Ethyl Acetate): Ethyl acetate shows moderate solubility (12.5 g/L).[5] Its polarity, derived from the ester functional group, allows for some interaction with the solute's polar head. However, it lacks the hydrogen-bonding capability of ethanol and the strong dipolar character of DCM, resulting in lower overall solubility.

-

Lowest Solubility (Toluene): The solubility is extremely low in the nonpolar aromatic solvent toluene (0.4 g/L).[5] Toluene can only engage in weak van der Waals interactions. These forces are insufficient to disrupt the strong electrostatic forces holding the ionic crystal lattice together, leading to negligible dissolution. This makes toluene a suitable anti-solvent for precipitation or crystallization from more polar solvent systems.

Conclusion

The solubility of this compound is a direct function of solvent polarity and hydrogen bonding capacity. It is highly soluble in polar protic solvents like ethanol and polar aprotic solvents like dichloromethane, moderately soluble in solvents of intermediate polarity such as ethyl acetate, and virtually insoluble in nonpolar solvents like toluene. This predictable behavior allows scientists to make informed decisions for process development. For reaction chemistry, ethanol or dichloromethane would be suitable solvents, whereas for purification by crystallization, a solvent/anti-solvent system such as ethanol/toluene could be highly effective. The standardized Shake-Flask protocol provides a robust framework for generating further quantitative data in other solvent systems as needed.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. FILAB Laboratory. Available at: [Link]

-

Solubility of Things. Phenelzine hydrochloride. Available at: [Link]

-

Organisation for Economic Co-operation and Development. OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD. Available at: [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. Available at: [Link]

-

DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Defense Technical Information Center. Available at: [Link]

-

Solubility of Things. Hydrazine. Available at: [Link]

-

Chemsrc. Phenylhydrazine Hydrochloride (CAS 59-88-1): Chemical Properties & Synthesis Guide. Chemsrc. Available at: [Link]

-

ResearchGate. (PDF) Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. ResearchGate. Available at: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. WHO. Available at: [Link]

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]

-

MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H13ClN2 | CID 2734058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(56737-78-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2,5-Dimethylphenylhydrazine, HCl | CymitQuimica [cymitquimica.com]

- 5. Buy this compound (EVT-325848) | 56737-78-1 [evitachem.com]

- 6. filab.fr [filab.fr]

- 7. benchchem.com [benchchem.com]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 2,5-Dimethylphenylhydrazine Hydrochloride: From Commercial Sources and Purity Assessment to Synthetic Applications